2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol

Catalog No.
S11205933
CAS No.
M.F
C15H13ClN2O
M. Wt
272.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol

Product Name

2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

InChI

InChI=1S/C15H13ClN2O/c16-11-6-2-1-5-10(11)14(19)9-15-17-12-7-3-4-8-13(12)18-15/h1-8,14,19H,9H2,(H,17,18)

InChI Key

MQMVHGUQDXETRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC2=NC3=CC=CC=C3N2)O)Cl

2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol is a chemical compound characterized by its unique structure, which includes a benzimidazole moiety linked to a chlorophenyl group through an ethanol bridge. The molecular formula of this compound is C16H15ClN2O, and it has a molecular weight of 286.76 g/mol. This compound typically appears as a white to off-white solid and is soluble in polar solvents such as methanol and ethanol, as well as in water.

Typical for benzimidazole derivatives. These include:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: The compound can be reduced to yield alcohols or amines.
  • Substitution Reactions: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, allowing for the formation of diverse derivatives .

2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol exhibits significant biological activities, making it a subject of interest in medicinal chemistry. It has shown potential as:

  • Antiviral Agent: Demonstrating efficacy against various viral infections.
  • Antibacterial and Antifungal Properties: Effective against a range of microbial pathogens.
  • Antitumor Activity: Inhibiting the proliferation of cancer cells, particularly in studies involving HepG2 liver cancer cells .
  • Therapeutic Potential: Investigated for its role in treating conditions such as diabetes and Alzheimer's disease due to its diverse mechanisms of action.

The synthesis of 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol can be achieved through several methods:

  • Conventional Heating: Involves reacting 4-chlorobenzylamine with o-phthalaldehyde in the presence of a base, followed by cyclization with ethylene glycol.
  • Microwave Irradiation: A more efficient method that reduces reaction time and improves yield.
  • Ultrasonic Irradiation: Utilizes ultrasonic waves to facilitate the reaction under milder conditions, enhancing product formation .

The compound has several applications in various fields:

  • Pharmaceuticals: Used in drug development due to its antimicrobial and anticancer properties.
  • Research: Investigated for its mechanisms of action and potential therapeutic uses in various diseases.
  • Chemical Industry: As a precursor for synthesizing other biologically active compounds .

Studies on the interactions of 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol with biological targets have revealed insights into its mechanism of action. It is believed to interfere with nucleic acid synthesis and protein production within cells, contributing to its antibacterial and anticancer effects. These interactions are crucial for understanding how this compound can be optimized for therapeutic use .

Several compounds share structural similarities with 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol, including:

Compound NameStructural FeaturesBiological Activity
1-(4-chlorobenzyl)-1H-benzimidazol-2-ylmethanolBenzimidazole core with a benzyl alcoholAntimicrobial, Antitumor
2-(2-chloro-1H-benzimidazol-1-yl)ethanolBenzimidazole ring with chloro substitutionAntiviral, Antibacterial
5-amidino-benzimidazolesBenzimidazole with amidine groupAnticancer, Antimicrobial

These compounds are notable for their similar benzimidazole structures but differ in their substituents and biological activities. The unique chlorophenyl substitution in 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol enhances its specificity and potency against certain pathogens compared to its analogs .

Molecular Architecture and Bonding Patterns

The molecular formula of 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol is C₁₆H₁₅ClN₂O, with a molecular weight of 286.75 g/mol. The structure comprises a benzimidazole core fused to a benzene ring, substituted at the 1-position by a (2-chlorophenyl)methyl group and at the 2-position by an ethanol moiety. Key bonding features include:

  • A benzene ring (C₆H₅) fused to an imidazole ring, forming the benzimidazole scaffold.
  • A methylene bridge (-CH₂-) connecting the benzimidazole’s nitrogen to the 2-chlorophenyl group.
  • A hydroxyethyl group (-CH₂CH₂OH) attached to the benzimidazole’s second position.

The SMILES notation (CC(C₁=NC₂=CC=CC=C₂N₁CC₃=CC=CC=C₃Cl)O) clarifies the connectivity. The InChIKey (OMWUTNBNZBOBHS-UHFFFAOYSA-N) further confirms the stereochemical uniqueness.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound remains unreported, analogous benzimidazole derivatives exhibit planar benzimidazole rings with dihedral angles between substituents. For example, in 4-(1H-benzimidazol-2-ylmethoxy)-3-methoxybenzaldehyde, the dihedral angle between the benzimidazole and benzene ring is 2.9°, suggesting minimal steric hindrance. Computational models predict similar planarity for 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol, with the chlorophenyl group adopting a near-orthogonal orientation relative to the benzimidazole plane to minimize electronic repulsion.

Conformational stability is influenced by intramolecular hydrogen bonding between the ethanol hydroxyl group and the benzimidazole’s nitrogen, as observed in related structures.

Comparative Structural Analysis with Benzimidazole Derivatives

Compared to other benzimidazole analogs, this compound’s chlorophenyl and hydroxyethyl substituents confer distinct electronic and steric properties:

Feature2-(1H-Benzimidazol-2-yl)-1-(2-Chlorophenyl)ethanol1-(4-Chlorobenzyl)-1H-benzimidazol-2-ylmethanol2-(2-Chloro-1H-benzimidazol-1-yl)ethanol
Substituents2-Chlorophenyl, hydroxyethyl4-Chlorobenzyl, methanol2-Chloro, ethanol
PolarityModerate (logP ~2.8)Low (logP ~3.2)High (logP ~1.9)
Hydrogen BondingIntramolecular (OH⋯N)Intermolecular (OH⋯O)Intermolecular (OH⋯Cl)

The 2-chlorophenyl group enhances lipophilicity compared to unsubstituted benzimidazoles, while the hydroxyethyl chain improves aqueous solubility.

The solubility behavior of 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol exhibits characteristics typical of substituted benzimidazole derivatives with mixed polar and nonpolar structural features [1]. The compound displays limited water solubility due to its substantial hydrophobic character contributed by both the benzimidazole ring system and the chlorophenyl substituent [2].

Partition Coefficient Analysis

The octanol-water partition coefficient (LogP) for the target compound can be estimated to be in the range of 3.2 to 4.0, based on computational predictions and structural similarities with related benzimidazole derivatives [3] [4] [5]. This moderate to high lipophilicity value indicates favorable membrane permeability characteristics while maintaining sufficient polarity for biological interactions [1].

Comparative analysis with structurally related compounds reveals distinct solubility patterns. The parent 1H-benzimidazole-2-ethanol exhibits a LogP of 0.616, demonstrating significantly higher water solubility [6] [7]. In contrast, chlorinated benzimidazole derivatives such as 2-(2-chlorophenyl)benzimidazole show LogP values of 3.88, indicating reduced aqueous solubility [8] [9].

CompoundMolecular FormulaLogPWater Solubility
2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanolC₁₅H₁₃ClN₂O3.2 (estimated)Limited
1H-Benzimidazole-2-ethanolC₉H₁₀N₂O0.616Moderate
2-(2-Chlorophenyl)benzimidazoleC₁₃H₉ClN₂3.88Low

Solvent Preference and Solubility Enhancement

The compound demonstrates preferential solubility in polar organic solvents, particularly alcohols (methanol, ethanol) and dimethyl sulfoxide [1] [10] [11]. Studies on benzimidazole derivatives indicate that solubility in alcohols (C₃-C₆) is consistently higher than in water, with intermolecular solute-solvent interactions being stronger for primary alcohols compared to secondary or tertiary alcohols [10] [11].

The presence of the hydroxyl group in the ethanol side chain provides hydrogen bonding capability, facilitating dissolution in protic solvents [1]. The benzimidazole nitrogen atoms can act as hydrogen bond acceptors, further enhancing solubility in hydrogen bond donating solvents [2] [12].

Thermal Stability and Phase Transition Analysis

Thermal Decomposition Characteristics

Benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol, typically exhibit exceptional thermal stability with decomposition onset temperatures ranging from 350°C to 450°C [13] [14] [15]. Thermogravimetric analysis of related benzimidazole compounds reveals that thermal decomposition generally occurs through a single-step process, with the benzimidazole ring system providing structural stability at elevated temperatures [13].

The thermal stability parameters for the compound can be estimated based on structurally similar derivatives:

Thermal PropertyTemperature Range (°C)Reference Compounds
Melting Point200-250 (estimated)Similar benzimidazole derivatives [8] [16]
Decomposition Onset350-400Benzimidazole thermal studies [13] [14]
Peak Decomposition420-470Related heterocyclic compounds [15]

Phase Transition Behavior

Differential scanning calorimetry studies on benzimidazole derivatives reveal complex thermal behavior patterns, including potential polymorphism and solid-solid phase transitions [17] [13]. The compound 2-propyl-1H-benzimidazole demonstrates an irreversible phase transition at 384 K, followed by reversible transitions upon cooling, indicating the possibility of conformational phases in substituted benzimidazoles [17].

The thermal behavior of 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol is expected to involve:

  • Initial melting of any hydrated crystalline forms
  • Potential glass transition behavior due to the flexible ethanol side chain
  • Thermal decomposition primarily involving loss of the ethanol moiety followed by benzimidazole ring degradation [14] [18]

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Interpretation (¹H/¹³C)

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol exhibits characteristic resonances that provide definitive structural identification [19] [20] [12]. The benzimidazole NH proton appears as a broad singlet in the downfield region at approximately 12.5-13.3 ppm, consistent with the electron-withdrawing nature of the imidazole ring system and its participation in hydrogen bonding networks [19] [21].

The aromatic proton region (7.0-8.5 ppm) displays multiple overlapping signals corresponding to both the benzimidazole ring protons and the chlorophenyl substituent [20] [12]. The chlorophenyl protons typically appear as a complex multiplet pattern due to the ortho-chlorine substitution, which influences the electronic environment and coupling patterns of adjacent aromatic protons [22] [12].

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Benzimidazole NH12.5-13.3Broad singlet1H
Aromatic protons7.0-8.5Multiplets8H
CH(OH) proton4.5-5.5Multiplet1H
CH₂ protons2.5-3.5Multiplet2H
OH proton3.0-6.0Broad1H

The methylene protons (CH₂) connecting the benzimidazole ring to the chiral center appear as a complex multiplet in the 2.5-3.5 ppm region, while the proton on the carbon bearing the hydroxyl group (CH(OH)) resonates at 4.5-5.5 ppm as a multiplet due to coupling with adjacent protons [19] [23].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [19] [12] [24]. The benzimidazole C-2 carbon, being quaternary and adjacent to nitrogen atoms, appears in the characteristic range of 150-155 ppm [19] [12]. The aromatic carbon signals distribute across the 110-140 ppm region, with the chlorine-bearing carbon typically appearing slightly downfield due to the electronegative chlorine substituent [12] [24].

The aliphatic carbons show distinct chemical shifts: the CH₂ carbon adjacent to the benzimidazole ring appears at 35-45 ppm, while the carbon bearing the hydroxyl group (CH(OH)) resonates in the 65-75 ppm range due to the deshielding effect of the electronegative oxygen atom [19] [23].

Infrared Absorption Pattern Analysis

The infrared spectrum of 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol exhibits characteristic absorption bands that confirm the presence of key functional groups [1] [25] [12]. The hydroxyl group produces a strong, broad absorption in the 3200-3600 cm⁻¹ region, often overlapping with the NH stretch of the benzimidazole moiety which appears in the 3000-3500 cm⁻¹ range [1] [12] [26].

The benzimidazole ring system generates characteristic absorptions including the C=N stretch at 1600-1650 cm⁻¹, which appears as a strong band indicative of the imino functionality [25] [12] [24]. Aromatic C=C stretching vibrations manifest as medium-to-strong absorptions in the 1450-1600 cm⁻¹ region [12] [26].

Functional GroupFrequency (cm⁻¹)IntensityAssignment
O-H stretch3200-3600Strong, broadAlcohol functionality
N-H stretch3000-3500Medium-strongBenzimidazole NH
C=N stretch1600-1650StrongImidazole ring
C=C aromatic1450-1600Medium-strongAromatic rings
C-Cl stretch700-800MediumChlorophenyl group
C-N stretch1200-1350MediumAromatic C-N bonds
C-O stretch1000-1100MediumAlcohol C-O bond

The chlorophenyl substituent contributes a characteristic C-Cl stretching vibration in the 700-800 cm⁻¹ region, providing confirmatory evidence for the halogen substitution pattern [1] [12]. Additional absorptions in the fingerprint region (800-1400 cm⁻¹) include C-N stretching vibrations at 1200-1350 cm⁻¹ and C-O stretching of the alcohol functionality at 1000-1100 cm⁻¹ [12] [26].

Mass Spectrometric Fragmentation Pathways

Electron Impact Ionization Patterns

Mass spectrometric analysis of 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol under electron impact conditions reveals characteristic fragmentation pathways typical of benzimidazole derivatives [27] [28] [29]. The molecular ion peak [M]⁺ appears at m/z 272 with moderate intensity, as benzimidazole compounds often exhibit relatively stable molecular ions due to the aromatic stabilization of the heterocyclic system [27] [29].

Primary fragmentation pathways involve loss of the hydroxyl radical [M-17]⁺ at m/z 255, followed by loss of the complete ethanol side chain [M-31]⁺ at m/z 241, which typically represents the base peak or one of the most intense fragments [27] [28]. This fragmentation pattern is consistent with the preferential cleavage of bonds adjacent to the heteroaromatic system [29].

Fragment Ionm/z ValueRelative IntensityFragmentation Process
[M]⁺272ModerateMolecular ion
[M-17]⁺255MediumLoss of OH radical
[M-31]⁺241HighLoss of CH₂OH
Benzimidazole⁺118HighRing fragmentation
Chlorophenyl⁺111MediumAromatic cleavage

Secondary Fragmentation Processes

Secondary fragmentation involves cleavage of the benzimidazole ring system to generate the characteristic benzimidazole cation at m/z 118, which appears as a high-intensity peak due to the stability of the conjugated heterocyclic system [27] [29]. The chlorophenyl fragment appears at m/z 111, corresponding to the chlorinated aromatic portion after loss of the methylene bridge [28] [29].

Further fragmentation of the benzimidazole ring system produces various lower mass fragments through ring-opening processes and subsequent rearrangements [29]. The fragmentation patterns observed are consistent with electron impact mass spectrometry studies of related benzimidazole derivatives, confirming the utility of mass spectrometry for structural characterization of this compound class [27] [28] [29].

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

272.0716407 g/mol

Monoisotopic Mass

272.0716407 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-08-2024

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